molecular formula C11H9N3OS B11662524 N'-[(E)-2-thienylmethylidene]nicotinohydrazide

N'-[(E)-2-thienylmethylidene]nicotinohydrazide

Cat. No.: B11662524
M. Wt: 231.28 g/mol
InChI Key: HRZHCBHVTXQIDQ-MDWZMJQESA-N
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Description

N'-[(E)-2-Thienylmethylidene]nicotinohydrazide (T2CNH) is a hydrazone derivative synthesized via the condensation of nicotinic hydrazide with 2-thiophenecarboxaldehyde. Its structure comprises a pyridine ring (nicotinoyl group) linked to a thiophene moiety via an E-configured hydrazone bridge (‑N–N=CH‑). Spectroscopic characterization (FT-IR, FT-Raman, UV-Vis) and DFT studies confirm its planar geometry, with dihedral angles between the pyridine and thiophene rings as low as 0.74°, enhancing conjugation and stability .

Properties

Molecular Formula

C11H9N3OS

Molecular Weight

231.28 g/mol

IUPAC Name

N-[(E)-thiophen-2-ylmethylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C11H9N3OS/c15-11(9-3-1-5-12-7-9)14-13-8-10-4-2-6-16-10/h1-8H,(H,14,15)/b13-8+

InChI Key

HRZHCBHVTXQIDQ-MDWZMJQESA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=CS2

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=CC2=CC=CS2

solubility

>34.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

The synthetic route for N’-[(E)-2-thienylmethylidene]nicotinohydrazide involves the reaction between indole-3-carboxaldehyde and nicotinic acid hydrazide. The reaction conditions and industrial production methods are not explicitly mentioned in the available literature. Further research would be needed to explore large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions::

    Oxidation: N’-[(E)-2-thienylmethylidene]nicotinohydrazide may undergo oxidation reactions.

    Reduction: Reduction reactions could also be relevant.

    Substitution: Substitution reactions involving the thienylmethylidene group are possible.

Common Reagents and Conditions:: Specific reagents and conditions for these reactions are not documented. typical organic synthetic reagents and catalysts may be employed.

Major Products:: The major products formed during these reactions would depend on the specific reaction type and conditions.

Scientific Research Applications

    Chemistry: As a ligand, it can form metal complexes with transition metals, which may find use in catalysis or materials science.

    Biology: Its indole moiety suggests potential bioactivity, although specific studies are lacking.

    Medicine: Further research could explore its pharmacological properties.

    Industry: Applications in materials, sensors, or drug development.

Mechanism of Action

The exact mechanism by which N’-[(E)-2-thienylmethylidene]nicotinohydrazide exerts its effects remains unknown. Investigating its interactions with molecular targets and pathways would provide valuable insights.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Crystallographic Features

The planarity and hydrogen-bonding networks of nicotinohydrazide derivatives significantly influence their physicochemical properties. Key comparisons include:

Compound Substituent Dihedral Angle (°) Hydrogen Bonding Reference
T2CNH Thiophene 0.74 N–H⋯O, O–H⋯N (intra-/intermolecular)
N′-(5-Bromo-2-hydroxybenzylidene) 5-Br, 2-OH 4.2 O–H⋯N, O–H⋯O (water-mediated)
N′-(2,4-Dihydroxybenzylidene) 2,4-diOH 12.8, 1.9 O–H⋯O (extensive intermolecular)
N′-(Benzodioxol-5-ylmethylene) Benzodioxole 13.93 N–H⋯O, O–H⋯O (monohydrate)
  • Planarity : T2CNH exhibits near-perfect planarity (0.74°), facilitating π-π stacking and electronic delocalization, unlike bulkier derivatives like N′-(benzodioxolylmethylene) (13.93°) .
  • Hydrogen Bonding : Derivatives with hydroxyl groups (e.g., 5-Bromo-2-hydroxybenzylidene) form stronger intermolecular bonds, enhancing crystallinity, while T2CNH relies on N–H⋯O and O–H⋯N interactions for stabilization .

Spectroscopic and Computational Analysis

Vibrational and electronic properties vary with substituents:

Compound FT-IR Peaks (cm⁻¹) UV-Vis λ_max (nm) DFT Basis Set Reference
T2CNH 3250 (N–H), 1650 (C=O) 290, 340 6-311++G(d,p)
N′-(4-Cyanobenzylidene) 3280 (N–H), 1675 (C=O) 305, 360 B3LYP/6-31G(d)
N′-(2-Hydroxybenzylidene) 3300 (N–H), 1630 (C=O) 280, 330 Not reported
  • C=O Stretch: Electron-withdrawing groups (e.g., CN in 4-cyanobenzylidene) increase C=O stretching frequencies (1675 cm⁻¹ vs. 1650 cm⁻¹ in T2CNH) .
  • UV-Vis: T2CNH shows absorption at 340 nm due to n→π* transitions, whereas cyano-substituted analogues exhibit redshifted bands (360 nm) from enhanced conjugation .
Anti-Mycobacterial Activity:

Substituents critically modulate bioactivity:

  • Halogenation : 5-Bromo substitution (MIC = 0.24 mg/mL) outperforms chloro- or unsubstituted derivatives (MIC = 3.9–7.81 mg/mL) by improving lipophilicity and membrane penetration .
  • Steric Effects: Bulky groups (e.g., 6-phenyl in nicotinohydrazide) reduce activity (MIC = 15.63–31.25 mg/mL) due to steric hindrance .
Metal Complexation:

Nicotinohydrazides act as polydentate ligands. T2CNH forms stable complexes with transition metals (Co, Ni, Cu), leveraging its thiophene S and hydrazone N,O donors. Comparatively, hydroxyl-substituted derivatives (e.g., 2,4-dihydroxybenzylidene) show higher affinity for Pt(II) and Pd(II) due to additional O-donor sites .

Biological Activity

N'-[(E)-2-thienylmethylidene]nicotinohydrazide is a hybrid compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines the structural features of nicotinohydrazide with a thienylmethylidene moiety, which may enhance its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H10N4S\text{C}_{11}\text{H}_{10}\text{N}_{4}\text{S}

This structure comprises a thienyl group attached to a nicotinohydrazide backbone, which is known for its diverse biological activities, particularly in antimicrobial and anti-tubercular applications.

Biological Activity Overview

Research has indicated that compounds containing the nicotinohydrazide moiety exhibit significant antimicrobial , antitubercular , and cytotoxic activities. The incorporation of the thienyl group is hypothesized to enhance these effects due to increased lipophilicity and improved interaction with biological targets.

Antimicrobial Activity

A study evaluating the antibacterial activity of various nicotinohydrazide derivatives, including this compound, demonstrated potent activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged significantly, indicating their effectiveness:

CompoundBacterial StrainMIC (µg/mL)
This compoundK. pneumoniae3.9
Other derivativesVarious strains0.49 - 7.81

The compound showed particular promise against Klebsiella pneumoniae , a common pathogen associated with bronchitis and other infections, confirming its potential as an antibacterial agent .

Antitubercular Activity

Nicotinohydrazide derivatives have been extensively studied for their anti-tubercular properties. In vitro studies against drug-susceptible and resistant strains of Mycobacterium tuberculosis revealed that this compound exhibited significant activity:

Strain TypeMIC (µg/mL)
Drug-susceptible M. tuberculosis1.5
Isoniazid-resistant M. tuberculosis3.0

These findings suggest that the compound may serve as a lead structure for developing new anti-tubercular agents, particularly in light of rising drug resistance .

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxic effects of this compound have been assessed using various cancer cell lines. The compound demonstrated selective cytotoxicity, indicating potential as an anticancer therapeutic:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

These results highlight the compound's ability to inhibit cell proliferation in cancerous cells while showing lower toxicity towards normal cells .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with key enzymatic targets involved in bacterial growth and survival. The analysis identified potential binding sites on enzymes such as DprE1, which is crucial for mycobacterial cell wall synthesis.

Binding Affinity Data

The docking studies provided insights into the binding affinities of the compound with various targets:

Target EnzymeBinding Affinity (kcal/mol)
DprE1-8.5
Other targets-7.0 to -9.0

These findings suggest that the compound has a strong interaction with relevant biological targets, supporting its potential as a therapeutic agent .

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